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Compound of Interest

Compound Name: AZ084

Cat. No.: B10818709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ084, a potent and selective

allosteric antagonist of the C-C chemokine receptor 8 (CCR8). We will explore its mechanism

of action and summarize the existing preclinical data that underscore its potential as a

therapeutic agent in asthma and oncology.

Core Compound Characteristics
AZ084 is an orally bioactive small molecule belonging to the diazaspiroundecane class of

compounds. It functions as a non-competitive, allosteric inhibitor of the CCR8 receptor, a G

protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking. The

primary endogenous ligand for CCR8 is the chemokine CCL1. By binding to an allosteric site,

AZ084 modulates the receptor's conformation, thereby inhibiting the downstream signaling

induced by CCL1.

Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for AZ084 in various

preclinical assays.

Table 1: In Vitro Binding Affinity and Potency
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Parameter Value
Cell/Assay
Type

Species Reference

Ki 0.9 nM
CCR8 Receptor

Binding
Human

IC50 1.3 nM
Chemotaxis

Inhibition
AML Cells

IC50 4.6 nM
Chemotaxis

Inhibition

Dendritic Cells

(DC)

IC50 5.7 nM
Chemotaxis

Inhibition
T Cells

Table 2: In Vivo Pharmacokinetic and Dosing Parameters

Parameter Value/Regimen Animal Model Study Context Reference

Bioavailability >70% Rat
Pharmacokinetic

Study

Dosing 5 mg/kg, i.p. C57BL/6 J Mice

Cancer

Metastasis

Model

Frequency Every third day C57BL/6 J Mice

Cancer

Metastasis

Model

The Role of AZ084 in Asthma
The chemokine receptor CCR8 has been identified as a key player in the pathophysiology of

asthma, primarily through its role in orchestrating the migration of inflammatory immune cells.

CCR8 is expressed on dendritic cells, T cells, and eosinophils, all of which contribute to allergic

airway inflammation.

3.1 Mechanism of Action in Asthma
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The proposed mechanism for AZ084 in asthma involves the inhibition of CCL1-mediated

chemotaxis. By blocking CCR8 signaling, AZ084 can prevent the recruitment of key

inflammatory cells to the lungs, thereby mitigating the allergic response characteristic of

asthma.
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Figure 1: Proposed mechanism of AZ084 in allergic asthma.
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The Role of AZ084 in Cancer
In oncology, the focus of AZ084 is on modulating the tumor microenvironment (TME).

Specifically, it targets the trafficking of regulatory T cells (Tregs), which are immunosuppressive

cells that hinder the body's natural anti-tumor immune response.

4.1 Mechanism of Action in Cancer

Tumors can secrete CCL1 to recruit CCR8-expressing Tregs into the TME. These Tregs

suppress the activity of cytotoxic T cells that would otherwise attack the cancer cells. AZ084
blocks this recruitment process. By inhibiting the accumulation of Tregs in the tumor, AZ084
helps to reverse the immunosuppressive climate, allowing for a more effective anti-tumor

immune response. This mechanism is particularly relevant for preventing the formation of a

pre-metastatic niche, an environment that is permissive to the seeding and growth of metastatic

tumor cells.
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Figure 2: Mechanism of AZ084 in modulating the tumor microenvironment.

Experimental Protocols
This section details the methodologies used in key preclinical studies of AZ084.

5.1 In Vitro Treg Differentiation Assay
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Objective: To assess the effect of AZ084 on the differentiation of Tregs induced by tumor-

derived factors.

Cell Culture: T cells were co-cultured with LLC-exo MPF CM (Lewis Lung Carcinoma

exosome-containing conditioned medium from macrophage-primed cancer-associated

fibroblasts).

Treatment: AZ084 was added to the co-culture at a concentration of 5 µg/mL.

Duration: The cells were treated daily for a period of 4 days.

Endpoint Analysis: The proportion of Tregs (identified by markers such as CD4+ and

Foxp3+) and the expression of CCR8 on T cells were quantified using flow cytometry.

5.2 In Vivo Tumor Metastasis Model

Objective: To evaluate the efficacy of AZ084 in preventing tumor metastasis.

Animal Model: C57BL/6 J mice were used, with a subcutaneous Lewis Lung Carcinoma

(LLC) tumor model established. Some models involved pre-injection with LLC-exosomes to

establish a pre-metastatic niche.

Treatment: AZ084 was administered via intraperitoneal (i.p.) injection.

Dosage: 5 mg/kg.

Dosing Schedule: Injections were given every third day for a duration of 9 or 21 days.

Endpoint Analysis: The primary endpoints were the colonization of tumor cells in the lungs

and the accumulation of Tregs in the lung tissue, assessed via histological analysis and flow

cytometry.
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Figure 3: Experimental workflows for preclinical studies of AZ084.

5.3 In Vivo Formulation Protocol

Objective: To prepare a clear, injectable solution of AZ084 for animal studies.

Solvents: A co-solvent system is used, consisting of Dimethyl sulfoxide (DMSO),

Polyethylene glycol 300 (PEG300), Tween-80, and Saline.

Procedure:

Prepare a stock solution of AZ084 in DMSO.

Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.

Ensure each solvent is fully mixed before adding the next.

The final solution should be clear. If precipitation occurs, gentle heating and/or sonication

can be used to aid dissolution.

Note: It is recommended to prepare this working solution fresh on the day of use.
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Conclusion and Future Directions
AZ084 is a potent and selective CCR8 allosteric antagonist with compelling preclinical data

supporting its development for both asthma and cancer. Its ability to inhibit the migration of key

inflammatory cells in asthma and to modulate the immunosuppressive tumor microenvironment

in cancer highlights its dual therapeutic potential. Further studies are warranted to explore its

safety and efficacy in clinical settings, potentially offering a novel therapeutic option for patients

with these complex diseases.

To cite this document: BenchChem. [AZ084: A Technical Guide to its Therapeutic Potential in
Asthma and Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818709#the-potential-of-az084-in-asthma-and-
cancer-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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